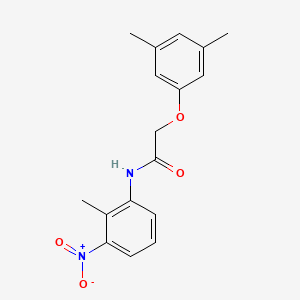
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. This compound belongs to the class of lipoate analogs and targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a crucial role in energy metabolism and biosynthesis in cancer cells.
Mecanismo De Acción
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its anticancer activity by inhibiting two key enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are overexpressed in cancer cells and play a crucial role in energy metabolism and biosynthesis. By inhibiting PDH and α-KGDH, this compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in ROS levels, which ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. These include a decrease in ATP production, an increase in ROS levels, a decrease in NADPH production, and a decrease in glutathione levels. These effects ultimately lead to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its selective targeting of cancer cells, which makes it a promising anticancer agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods for this compound to improve its yield and purity. Another area of interest is the investigation of the potential of this compound as a single-agent therapy for certain types of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound and to identify biomarkers that can predict the response to this drug. Finally, the combination of this compound with other anticancer agents is an area of active investigation, and further studies are needed to determine the optimal combination regimens for different types of cancer.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the condensation of 4-cyanobenzaldehyde with malonic acid in the presence of ammonium acetate to obtain 4-cyano-3-oxobutyric acid. This intermediate is then reacted with isoindoline-1,3-dione in the presence of triethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound selectively targets cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which ultimately induces apoptosis in cancer cells. Clinical studies have demonstrated the safety and efficacy of this compound in combination with standard chemotherapy regimens for various types of cancer, including pancreatic, lung, and hematological malignancies.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-11-12-5-7-13(8-6-12)20-16(22)9-10-21-17(23)14-3-1-2-4-15(14)18(21)24/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUCFUCODBWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)


![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)
![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)
![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)